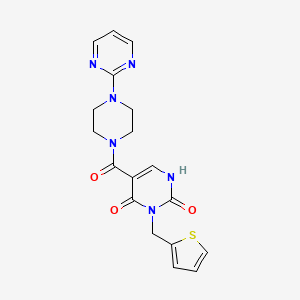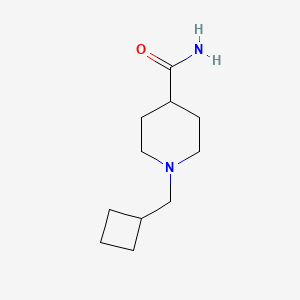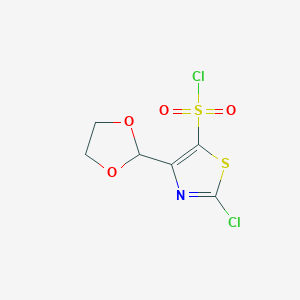
CHEMBL1554615
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound "N-{2-[4-(4-fluorophenyl)piperazin-1-yl]-2-pyridin-3-ylethyl}-N'-(2-methoxybenzyl)ethanediamide" is a structurally complex molecule that likely exhibits a range of biological activities due to the presence of multiple pharmacophoric elements. The fluorophenyl piperazine moiety is a common feature in many pharmacologically active compounds, often contributing to their affinity for various neurotransmitter transporters and receptors .
Synthesis Analysis
The synthesis of related compounds typically involves multi-step organic reactions, including reductive amination, amide bond formation, and N-alkylation . For example, the synthesis of a similar compound, 2-[4-(4-Fluorobenzyl) piperazin-1-ylmethyl]pyrazolo[1,5-a]pyridine, was achieved through a sequence of reductive amination, amide hydrolysis, and N-alkylation . The synthesis of these compounds often requires careful selection of starting materials and reaction conditions to achieve the desired selectivity and yield.
Molecular Structure Analysis
The molecular structure of related compounds has been characterized using various spectroscopic techniques, including IR, NMR, and MS . Single-crystal XRD analysis is also employed to confirm the structure of synthesized compounds and to analyze intermolecular contacts within the crystal structure . These techniques are essential for confirming the identity and purity of the synthesized compounds.
Chemical Reactions Analysis
The chemical reactions involved in the synthesis of related compounds are designed to introduce specific functional groups that confer the desired biological activity. For instance, electrophilic fluorination is used to introduce fluorine-18, a radioactive isotope, into the molecule for imaging applications . The introduction of the fluorine atom can significantly affect the molecule's binding affinity and selectivity for biological targets .
Physical and Chemical Properties Analysis
The physical and chemical properties of these compounds, such as thermal stability, are analyzed using techniques like TGA and DSC . These properties are important for understanding the compound's behavior under physiological conditions and for developing suitable formulations for biological applications. The binding affinity of these compounds to various receptors, such as dopamine and serotonin receptors, is determined through in vitro receptor binding assays, which provide insights into their potential therapeutic applications .
Wissenschaftliche Forschungsanwendungen
N-{2-[4-(4-Fluorphenyl)piperazin-1-yl]-2-pyridin-3-ylethyl}-N’-(2-Methoxybenzyl)ethanediamid
Diese Verbindung scheint mit der Synthese fluorierter Moleküle zusammenzuhängen, die potenzielle Anwendungen in der Arzneimittelforschung haben . Fluorierte Moleküle werden aufgrund ihrer einzigartigen Eigenschaften häufig bei der Entwicklung von Pharmazeutika eingesetzt .
N’-[2-[4-(4-Fluorphenyl)piperazin-1-yl]-2-pyridin-3-ylethyl]-N-[(2-Methoxyphenyl)methyl]oxamid
Diese Verbindung ist an der Untersuchung von Inhibitoren von Equilibrativen Nukleosidtransportern (ENTs) beteiligt, die eine wichtige Rolle bei der Nukleotidsynthese, der Regulation der Adenosinfunktion und der Chemotherapie spielen .
E155-0302 (Brown HT)
Brown HT (E 155) ist ein synthetischer Bisazofarbstoff, der in der EU als Lebensmittelzusatzstoff zugelassen ist. Er wurde vom Gemischten FAO/WHO-Expertenkomitee für Lebensmittelzusatzstoffe (JECFA) und dem Wissenschaftlichen Lebensmittelausschuss der EU (SCF) bewertet. Die Verbindung wurde in Studien im Zusammenhang mit ihrer Sicherheit und diätetischen Exposition verwendet .
Wirkmechanismus
Safety and Hazards
Zukünftige Richtungen
The future research directions for this compound would depend on its potential applications. If it shows promise as a pharmaceutical drug, for example, further studies could be conducted to optimize its structure, evaluate its efficacy and safety in preclinical and clinical trials, and explore its mechanism of action .
Eigenschaften
IUPAC Name |
N'-[2-[4-(4-fluorophenyl)piperazin-1-yl]-2-pyridin-3-ylethyl]-N-[(2-methoxyphenyl)methyl]oxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H30FN5O3/c1-36-25-7-3-2-5-21(25)18-30-26(34)27(35)31-19-24(20-6-4-12-29-17-20)33-15-13-32(14-16-33)23-10-8-22(28)9-11-23/h2-12,17,24H,13-16,18-19H2,1H3,(H,30,34)(H,31,35) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MCHHSWLALICWPO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1CNC(=O)C(=O)NCC(C2=CN=CC=C2)N3CCN(CC3)C4=CC=C(C=C4)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H30FN5O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
491.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-cyclopentyl-2-[7-(4-methylphenyl)-4-oxothieno[3,2-d]pyrimidin-3(4H)-yl]acetamide](/img/structure/B2538862.png)



![9-(3-chlorophenyl)-1,7-dimethyl-3-(2-methylbenzyl)-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione](/img/structure/B2538868.png)
![Tert-butyl 3-[(diethylcarbamoyl)amino]-8-azabicyclo[3.2.1]octane-8-carboxylate](/img/structure/B2538869.png)

![N-(4-oxo-2-(((4-oxo-4H-pyrido[1,2-a]pyrimidin-2-yl)methyl)thio)quinazolin-3(4H)-yl)benzamide](/img/structure/B2538872.png)


![(E)-diethyl 2-(3-(thiophen-2-yl)acrylamido)-4,5-dihydrothieno[2,3-c]pyridine-3,6(7H)-dicarboxylate](/img/structure/B2538878.png)

![(E)-4-(N,N-diallylsulfamoyl)-N-(3-ethyl-6-methylbenzo[d]thiazol-2(3H)-ylidene)benzamide](/img/structure/B2538883.png)
